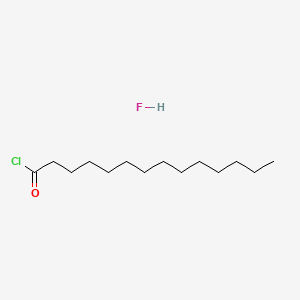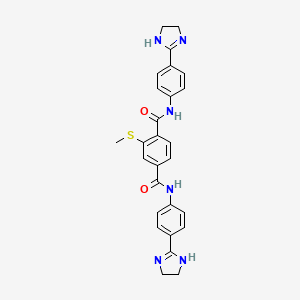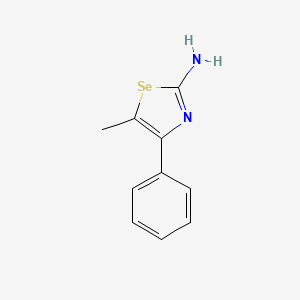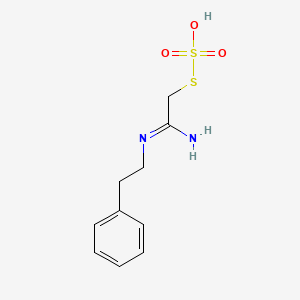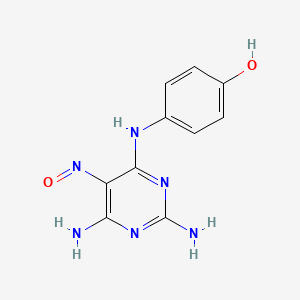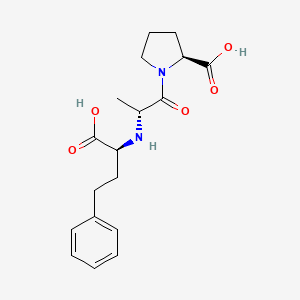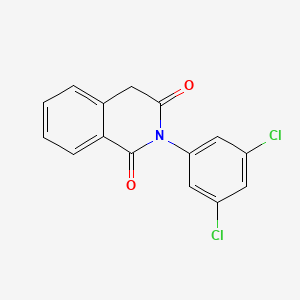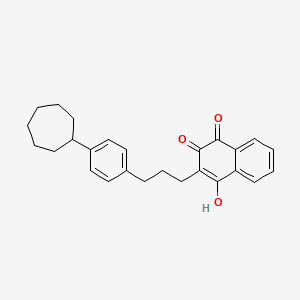
3-(3-(3-Cycloheptylphenyl)propyl)-2-hydroxynaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 113452 involves the alkylation of 2-hydroxy-1,4-naphthoquinone with 3-(4-cycloheptylphenyl)propyl bromide under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The mixture is heated to facilitate the reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for NSC 113452 are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring purity through advanced purification techniques, and adhering to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
NSC 113452 undergoes several types of chemical reactions, including:
Oxidation: The quinone structure can be further oxidized to form various derivatives.
Reduction: The compound can be reduced to hydroquinone derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinones.
Scientific Research Applications
NSC 113452 has been extensively studied for its antimicrobial properties, particularly against Toxoplasma gondii. In vitro studies have shown that it significantly inhibits the intracellular replication of T. gondii . Additionally, it has been evaluated in murine models of acute toxoplasmosis, where it demonstrated significant protective effects when administered intraperitoneally . The compound has also been studied in combination with other drugs like pyrimethamine and sulfadiazine, showing promising synergistic effects .
Mechanism of Action
The mechanism of action of NSC 113452 involves the inhibition of mitochondrial electron transport in Toxoplasma gondii. This disruption leads to a decrease in ATP production, ultimately causing the death of the parasite . The compound targets the mitochondrial respiratory chain, specifically inhibiting the cytochrome bc1 complex .
Comparison with Similar Compounds
NSC 113452 is similar to other 2-hydroxy-1,4-naphthoquinones, such as NSC 113455 (3-(4-cyclohexylphenyl)propyl-2-hydroxy-1,4-naphthoquinone). Both compounds exhibit significant activity against Toxoplasma gondii . NSC 113452 is unique due to its specific alkyl substitution, which may contribute to its distinct pharmacological properties .
List of Similar Compounds
- NSC 113455 (3-(4-cyclohexylphenyl)propyl-2-hydroxy-1,4-naphthoquinone)
- Atovaquone (another hydroxynaphthoquinone with antiprotozoal activity)
Properties
CAS No. |
17089-14-4 |
|---|---|
Molecular Formula |
C26H28O3 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
3-[3-(4-cycloheptylphenyl)propyl]-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C26H28O3/c27-24-21-11-5-6-12-22(21)25(28)26(29)23(24)13-7-8-18-14-16-20(17-15-18)19-9-3-1-2-4-10-19/h5-6,11-12,14-17,19,27H,1-4,7-10,13H2 |
InChI Key |
AXNYBYBGUREGTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C2=CC=C(C=C2)CCCC3=C(C4=CC=CC=C4C(=O)C3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Bis(butylamino)phosphoryl]-3-butyl-2-methylguanidine](/img/structure/B12797810.png)
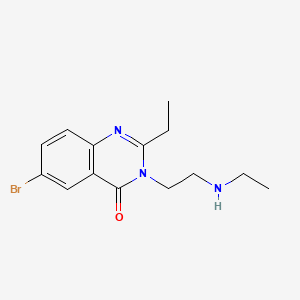
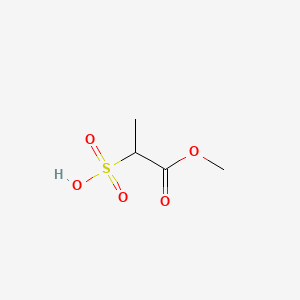
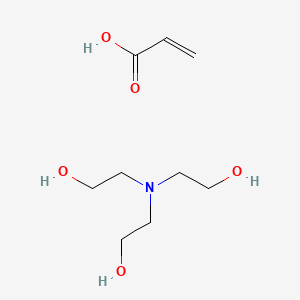
![(2R,3R,4S,5S,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B12797827.png)
